20-Carboxy-pregna-4-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
5327-60-6 |
|---|---|
Molecular Formula |
C22H32O3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid |
InChI |
InChI=1S/C22H32O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t13?,16-,17+,18-,19-,21-,22+/m0/s1 |
InChI Key |
QETBTXOVEBTJQH-VJFOQZSSSA-N |
Isomeric SMILES |
CC([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)O |
Origin of Product |
United States |
Biosynthesis and Biotransformation of 20 Carboxy Pregna 4 En 3 One
Microbial Degradation Pathways of Sterols Leading to 20-Carboxy-pregna-4-en-3-one Formation
Microorganisms, particularly actinomycetes like Mycobacterium and Rhodococcus species, possess intricate metabolic pathways to degrade the side chains of sterol molecules, leading to the formation of various steroid intermediates. researchgate.net The generation of C22 steroids, including this compound, is a result of a partial degradation of the sterol side chain.
Cholesterol Catabolism by Microbial Systems and this compound Production
The microbial catabolism of cholesterol is a well-studied process that involves the initial oxidation of the cholesterol molecule and subsequent cleavage of its aliphatic side chain. davidmoore.org.uk The degradation of the cholesterol side chain proceeds through a pathway analogous to the β-oxidation of fatty acids. acs.org This process generates C22 acid intermediates, which are precursors to compounds like this compound. The initial steps involve the oxidation of the 3β-hydroxyl group and isomerization of the double bond in the steroid nucleus to form cholest-4-en-3-one. frontiersin.org The side chain is then progressively shortened through cycles of oxidation, hydration, and thiolytic cleavage.
Phytosterol Bioconversion to C22 Steroid Intermediates, including this compound
Phytosterols (B1254722), such as β-sitosterol and campesterol, are abundant plant-derived sterols that serve as a primary feedstock for the microbial production of steroid pharmaceuticals. researchgate.net Similar to cholesterol, the bioconversion of phytosterols by microorganisms like Mycolicibacterium neoaurum involves the degradation of the C-17 side chain. researchgate.netsemanticscholar.org This degradation can lead to two main classes of intermediates: C19 steroids (e.g., androstenedione) and C22 steroids. researchgate.net The accumulation of C22 intermediates, such as 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), is a key branch point in the pathway. researchgate.net Through genetic engineering of these microbial strains, particularly by blocking the pathway leading to C19 steroids, the metabolic flux can be redirected to enhance the production of C22 steroid derivatives, including C22 carboxylic acids. nih.gov For instance, the production of 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester, a derivative of the target compound, has been successfully achieved in engineered Mycolicibacterium neoaurum. asm.org
Side-Chain Cleavage Mechanisms in 17C-Steroid Compounds
The cleavage of the C-17 side chain of sterols is a critical process in the microbial production of steroid synthons. This process is not a single enzymatic step but a multi-step pathway. The degradation of the sterol side chain is initiated by an attack on the terminus of the chain, followed by a series of enzymatic reactions that shorten the chain two or three carbons at a time. The central mechanism for this is a β-oxidation-like pathway. However, alternative mechanisms, such as aldolytic reactions, have also been identified, which can lead to the formation of C22 intermediates like (20S)-3-oxopregn-4-ene-20-carboxaldehyde (3-OPA). mdpi.combiorxiv.org This aldehyde can be a precursor to other C22 steroids. The specific mechanism that leads to the formation of the 20-carboxy group involves the final turn of the β-oxidation cycle acting on a shortened side chain, where a thiolytic cleavage results in the formation of a C22-CoA ester, which can then be hydrolyzed to the corresponding carboxylic acid.
Role of β-Oxidation Cycle Reactions in Sterol Side-Chain Degradation
The β-oxidation cycle is central to the degradation of the sterol side chain in microorganisms. mdpi.com This pathway involves a series of four core enzymatic reactions:
Acyl-CoA dehydrogenase (or oxidase) catalyzed dehydrogenation: This step introduces a double bond between the α and β carbons of the CoA-activated side chain.
Enoyl-CoA hydratase catalyzed hydration: Water is added across the double bond, forming a β-hydroxyacyl-CoA.
β-hydroxyacyl-CoA dehydrogenase catalyzed oxidation: The hydroxyl group is oxidized to a keto group, forming a β-ketoacyl-CoA.
Thiolase catalyzed thiolytic cleavage: The β-ketoacyl-CoA is cleaved by another molecule of Coenzyme A, releasing acetyl-CoA or propionyl-CoA and a shortened acyl-CoA ester.
This cycle is repeated until the side chain is cleaved to the desired length. In the context of this compound formation, the β-oxidation machinery acts on the cholesterol or phytosterol side chain until a C22 intermediate is formed. The final thiolytic cleavage would then yield the 20-carboxy-pregnane derivative (as a CoA ester).
Enzymatic Mechanisms Governing the Production of this compound
The production of this compound is governed by a suite of specific enzymes that catalyze the key steps in the sterol side-chain degradation pathway. The activity and specificity of these enzymes determine the metabolic fate of the sterol substrate, leading to either complete degradation or the accumulation of valuable intermediates.
Characterization and Function of Key Enzymes in Sterol Catabolism (e.g., Acyl-CoA Oxidases, Hydratases, Thiolases)
The enzymes of the β-oxidation pathway are crucial for the formation of C22 steroid intermediates.
Acyl-CoA Oxidases (Dehydrogenases): These enzymes catalyze the initial dehydrogenation step of the β-oxidation cycle. In Mycobacterium tuberculosis, several acyl-CoA dehydrogenases (ChsE1-ChsE2, ChsE3, ChsE4-ChsE5) have been identified, each with specificity for different side-chain lengths. asm.org
Enoyl-CoA Hydratases: These enzymes catalyze the hydration of the double bond formed by the acyl-CoA oxidases. In Mycolicibacterium neoaurum, the enoyl-CoA hydratase ChsH1-ChsH2 has been identified as an indispensable complex in the β-oxidation of the sterol side chain. asm.org Deficiency of this enzyme can lead to the accumulation of specific C22 steroid precursors. asm.org
Thiolases: Thiolases, such as FadA5, catalyze the final thiolytic cleavage step of the β-oxidation cycle. mdpi.com This step is critical in determining the final product of the degradation pathway. The deletion of the fadA5 gene in Mycolicibacterium has been shown to significantly alter the degradation pathway of the phytosterol side chain, leading to changes in the profile of accumulated steroid intermediates. mdpi.com
A pivotal enzyme in the bifurcation of the C19 and C22 pathways is 17β-hydroxysteroid dehydrogenase/β-hydroxyacyl CoA dehydrogenase (Hsd4A) . mdpi.com This dual-function enzyme is involved in the conversion of C22 intermediates. mdpi.com The inactivation of the hsd4A gene has been a key strategy in metabolic engineering to block the C19 steroid pathway and enhance the accumulation of C22 steroids. nih.gov Similarly, the thiolase FadA5 is a key enzyme in the C19 pathway, and its deletion also contributes to blocking this pathway and redirecting metabolism towards C22 steroid production. nih.gov
| Enzyme Class | Specific Enzyme Example | Function in Sterol Degradation | Impact on C22 Steroid Production |
| Acyl-CoA Dehydrogenase | ChsE1-ChsE2 | Catalyzes dehydrogenation in the β-oxidation of the steroid side chain. asm.org | Overexpression can reduce by-product accumulation in C22 steroid production. asm.org |
| Enoyl-CoA Hydratase | ChsH1-ChsH2 | Catalyzes the hydration step in the β-oxidation of the steroid side chain. asm.org | Deficiency can lead to the accumulation of specific C22 precursors like 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester. asm.org |
| Thiolase | FadA5 | Catalyzes the thiolytic cleavage in the β-oxidation cycle, crucial for the C19 pathway. nih.govmdpi.com | Deletion of the encoding gene blocks the C19 pathway, redirecting metabolic flux towards C22 steroid accumulation. nih.gov |
| Dehydrogenase | Hsd4A | Dual-function enzyme involved in both C19 and C22 steroid metabolism. mdpi.com | Inactivation is a key strategy to block the C19 pathway and enhance the production of C22 steroid intermediates. nih.gov |
| Microbial Species | Key Research Findings | Relevant Steroid Intermediates |
| Mycolicibacterium neoaurum | Genetically engineered strains with deletions in kstD, hsd4A, and fadA5 genes show enhanced production of C22 steroids. nih.govasm.org | 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester, 9,21-dihydroxy-20-methyl-pregna-4-en-3-one. nih.govasm.org |
| Mycobacterium fortuitum | Deletion of hsd4A and fadA5 genes significantly blocks the C19 pathway and leads to high accumulation of 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA). mdpi.com | 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA). mdpi.com |
| Rhodococcus sp. | Possess steroid catabolic pathways similar to Mycobacterium and are used for the production of various steroid intermediates. mdpi.com | Androstenedione (AD), 9α-hydroxy-androstenedione (9α-OH-AD). mdpi.com |
Specificity of Enzymes in C22 Steroid Formation Pathways
The formation of C22 steroids is a result of the incomplete degradation of the sterol side chain, a pathway that competes with the complete degradation pathway leading to C19 steroids. nih.gov The metabolic flux at the branch point intermediate, 22-Hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA, is a critical determinant of the final product profile. nih.gov The specificity of several key enzymes dictates the direction of this metabolic flow.
A pivotal enzyme in this context is the bifunctional β-hydroxyacyl-CoA dehydrogenase/17β-hydroxysteroid dehydrogenase (Hsd4A). nih.govnih.gov This enzyme is crucial in directing the metabolic flux towards the C19 steroid pathway. nih.gov Hsd4A catalyzes the conversion of 22-hydroxy-3,24-dioxo-4-ene-cholest-CoA (22-OH-BNC-CoA) to 22-oxo-BNC-CoA, a key step in the C19 pathway. nih.gov Consequently, the inactivation or downregulation of Hsd4A is a common strategy to block the C19 pathway and enhance the accumulation of C22 steroid intermediates. nih.govsemanticscholar.org
Another important enzyme is the acetyl-CoA acetyltransferase/thiolase, FadA5, which is also involved in the C19 steroid pathway downstream of Hsd4A. nih.govmdpi.com FadA5 is responsible for the thiolytic cleavage of 3,22,24-trioxo-4-ene-cholest-CoA. nih.gov Similar to Hsd4A, knocking out the fadA5 gene can further impede the C19 pathway, thereby redirecting metabolites towards C22 steroid synthesis. nih.govresearchgate.net
The enzyme OpccR, a dual-function reductase, also plays a role in the C22 pathway. It can catalyze the reduction of 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA) to 20-hydroxymethyl-pregn-4-en-3-one or 3-oxo-4-pregnene-20-carbaldehyde (3-OPA). rsc.org Overexpression of OpccR, especially in conjunction with Hsd4A inactivation, can significantly enhance the production of C22 steroids. nih.gov
Redox Reactions and Hydroxylation Events in Pregnane (B1235032) Scaffold Modification
The biosynthesis of this compound from sterol precursors involves a series of redox reactions and hydroxylation events that modify the pregnane scaffold. These reactions are primarily catalyzed by oxidoreductases and hydroxylases, including cytochrome P450 (P450) monooxygenases. nih.govnih.govoup.com
Hydroxylation is a key modification, and P450 enzymes are well-known for their ability to introduce hydroxyl groups at various positions on the steroid nucleus and side chain. nih.govnih.govmdpi.com For instance, the formation of the C22 carboxylic acid likely involves the oxidation of a C21 methyl group or a C20 aldehyde. This process would require specific hydroxylases that act on these positions. The initial step in the side-chain cleavage of cholesterol to pregnenolone, a precursor to all steroid hormones, involves hydroxylation at C20 and C22 by a P450 enzyme. oup.com
The table below summarizes the key enzymes and their roles in the modification of the pregnane scaffold leading to C22 steroid formation.
| Enzyme | Function | Impact on this compound Pathway |
|---|---|---|
| β-hydroxyacyl-CoA dehydrogenase/17β-hydroxysteroid dehydrogenase (Hsd4A) | Directs metabolic flux to the C19 steroid pathway. nih.gov | Inactivation enhances C22 steroid precursor accumulation. nih.gov |
| Acetyl-CoA acetyltransferase/thiolase (FadA5) | Involved in the C19 steroid pathway. nih.gov | Inactivation further blocks the C19 pathway. nih.govresearchgate.net |
| Dual-function reductase (OpccR) | Reduces 3-oxo-4-pregnene-20-carboxyl-CoA (3-OPC-CoA). rsc.org | Overexpression can increase C22 steroid production. nih.gov |
| Cytochrome P450 Monooxygenases | Catalyze hydroxylation reactions. nih.gov | Likely involved in the oxidation of the C20/C21 position to a carboxylic acid. nih.gov |
| Aldehyde Dehydrogenases | Oxidize aldehydes to carboxylic acids. mdpi.com | Potentially catalyze the final step in the formation of the 20-carboxy group. |
Metabolic Engineering and Pathway Elucidation for Enhanced this compound Production
The production of this compound in commercially viable quantities necessitates the use of metabolic engineering to optimize microbial cell factories. bohrium.com The elucidation of the complex steroid metabolic pathways in microorganisms like Mycobacterium is fundamental to designing effective engineering strategies. nih.gov
Strategies for Modulating Steroid Metabolic Flux in Microorganisms
A primary strategy for enhancing the production of C22 steroids is the modulation of the metabolic flux to favor the C22 pathway over the competing C19 pathway. nih.gov This is typically achieved by inactivating key enzymes in the C19 pathway. As previously mentioned, the knockout of genes encoding Hsd4A and FadA5 has proven effective in blocking the C19 pathway and redirecting metabolites towards the accumulation of C22 intermediates. nih.govnih.govresearchgate.net
Furthermore, the overexpression of enzymes that pull the metabolic flux towards the desired product is another key strategy. For instance, enhancing the expression of OpccR can increase the conversion of upstream intermediates into the C22 pathway. nih.gov Additionally, managing the intracellular redox balance by manipulating the NAD+/NADH ratio can significantly impact the efficiency of the dehydrogenation reactions crucial for steroid transformations. semanticscholar.orgmdpi.com This can be achieved by overexpressing enzymes like NADH oxidase. nih.gov
Identification and Manipulation of Genes Associated with C19 vs. C22 Steroid Pathways
The identification of genes that control the switch between C19 and C22 steroid metabolism is central to successful metabolic engineering. The genes encoding Hsd4A and FadA5 are prime targets for manipulation. nih.govsemanticscholar.org In Mycobacterium fortuitum, the knockout of the hsd4A gene led to a significant increase in the accumulation of the C22 steroid 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA), demonstrating a clear shift in metabolic flux from the C19 to the C22 pathway. nih.gov A double knockout of both hsd4A and fadA5 further enhanced the selectivity for 9-OHBA production. nih.gov
Another important gene is kstD, which encodes 3-ketosteroid-Δ1-dehydrogenase. This enzyme is involved in the degradation of the steroid nucleus. asm.org Knocking out kstD is often a prerequisite for the accumulation of various steroid intermediates. asm.orgnih.gov
The following table outlines the genetic manipulation strategies and their effects on C22 steroid production.
| Gene Target | Manipulation Strategy | Effect on Steroid Pathway | Outcome for C22 Steroid Production |
|---|---|---|---|
| hsd4A | Gene knockout | Blocks the C19 steroid pathway. nih.gov | Increased accumulation of C22 intermediates. nih.gov |
| fadA5 | Gene knockout | Further blocks the C19 steroid pathway. nih.govresearchgate.net | Enhanced selectivity for C22 products. nih.gov |
| opccR | Gene overexpression | Enhances the reduction of C22 pathway precursors. nih.gov | Increased yield of C22 steroids. nih.gov |
| kstD | Gene knockout | Prevents degradation of the steroid nucleus. asm.org | Allows for the accumulation of steroid intermediates. asm.org |
Directed Evolution and Strain Optimization for Bioconversion Efficiency
Directed evolution is a powerful protein engineering technique that mimics natural selection in the laboratory to improve the properties of enzymes. rcsb.org This method can be employed to enhance the activity, specificity, and stability of enzymes involved in the biosynthesis of this compound. For instance, a cytochrome P450 enzyme could be evolved to more efficiently catalyze the specific hydroxylation and subsequent oxidation of the C20 position of the pregnane side chain to a carboxylic acid. rcsb.org The process involves generating a library of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with improved performance. rcsb.org
Analytical Methodologies for the Characterization and Quantification of 20 Carboxy Pregna 4 En 3 One
Advanced Chromatographic Techniques in Pregnane (B1235032) Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Analysis
No specific GC-MS methods for the analysis of 20-Carboxy-pregna-4-en-3-one have been found in the reviewed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Metabolite Profiling
Specific LC-MS protocols for the detection and quantification of this compound are not available in the current body of scientific research.
High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification
While HPLC is a common technique for the analysis of pregnane derivatives, no studies detailing its specific use for the isolation and quantification of this compound could be located.
Spectrometric Approaches for Structural Elucidation and Isomeric Differentiation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Pregnane Structure Confirmation
There is no published NMR data (¹H NMR or ¹³C NMR) for this compound to confirm its chemical structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
The molecular weight and specific mass spectral fragmentation pattern of this compound have not been reported in the scientific literature.
Application of Metabolomics in Investigating Pregnane-Related Biochemical Processes
Metabolomics, the comprehensive analysis of all small-molecule metabolites in a biological system, provides a powerful lens through which to view the functional state of a cell or organism. In the context of pregnane biochemistry, particularly within microbial systems, metabolomics is indispensable for elucidating complex metabolic pathways, identifying novel steroid derivatives, and optimizing bioconversion processes. By capturing a snapshot of the metabolome, researchers can understand how genetic modifications or environmental changes influence the production of specific compounds like this compound and its precursors.
Untargeted and Targeted Metabolomic Profiling in Microbial Systems
The investigation of pregnane-related biochemical pathways in microorganisms frequently employs both untargeted and targeted metabolomic strategies. metabolon.com These approaches offer complementary information, from broad, discovery-oriented screening to precise, hypothesis-driven quantification. metabolon.com
Untargeted metabolomics aims to capture a comprehensive profile of all measurable metabolites in a sample, including unknown compounds. metabolon.com This discovery-driven approach is particularly valuable for exploring the global metabolic effects of genetic modifications in steroid-transforming microbes. For instance, when genes in the phytosterol degradation pathway of Mycobacterium species are altered, untargeted analysis can reveal the accumulation of unexpected intermediates or by-products, providing new insights into the metabolic network. nih.gov This method has been instrumental in identifying novel C22 steroid derivatives during the bioconversion of sterols. nih.govasm.org
Targeted metabolomics , in contrast, focuses on the measurement of a predefined set of specific, biochemically annotated metabolites. metabolon.com This hypothesis-driven approach is used to accurately quantify known intermediates and final products in a metabolic pathway. In the context of pregnane synthesis, targeted analysis is crucial for quantifying the yield of desired compounds like 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) and tracking the reduction of by-products. researchgate.net
A common application of these techniques is in the genetic engineering of microbial strains to enhance the production of valuable steroid precursors. Researchers create mutant strains by knocking out specific genes and then use metabolomic profiling to analyze the resulting changes in steroid metabolite production. For example, studies on Mycolicibacterium neoaurum have shown that deleting genes responsible for steroid ring degradation (like 3-ketosteroid-Δ¹-dehydrogenase, kstD) and side-chain cleavage (like enoyl-CoA hydratase, chsH2) can effectively block the native metabolic pathway, leading to the accumulation of specific pregnane-type C22 steroids. researchgate.net
The table below summarizes findings from such studies, illustrating how genetic modifications, guided and verified by metabolomic analysis, alter the product profile in microbial bioconversion.
| Microbial Strain | Genetic Modification | Primary Accumulated Pregnane-Related Metabolites | Reference |
|---|---|---|---|
| M. neoaurum DSM 44074 | ΔkstD | 9-hydroxyandrost-4-en-3-one (9-OH-AD) | researchgate.net |
| M. neoaurum DSM 44074 | ΔkstDΔchsH2 | 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid (9-OH-PDCA) | researchgate.net |
| M. neoaurum DSM 44074 | ΔkstDΔchsH2 + Overexpression of hsd4A & chsE1-E2 | 9-hydroxy-3-oxo-4,17-pregadiene-20-carboxylic acid methyl ester (9-OH-PDCE) | researchgate.net |
| M. neoaurum DSM 44074 | ΔkstDΔhsd4AΔfadA5 | 9,21-dihydroxy-20-methyl-pregna-4-en-3-one (9-OH-4-HP) | nih.govnih.gov |
Method Development for Trace Analysis and Complex Matrix Characterization
The analysis of pregnane derivatives like this compound from microbial fermentation processes presents significant analytical challenges. The target compounds are often present at low concentrations (trace levels) within a highly complex matrix consisting of residual growth media, cellular components, and a multitude of other metabolic by-products. nih.gov Therefore, the development of sensitive and selective analytical methods is critical for accurate characterization and quantification.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid metabolites produced in microbial cultures. researchgate.net HPLC allows for the separation of structurally similar steroid compounds from the complex fermentation broth. The method can be optimized by adjusting the stationary phase, mobile phase composition, and gradient to achieve high-resolution separation of various pregnane intermediates and by-products.
For characterization and identification, HPLC is often coupled with mass spectrometry (LC-MS). nih.govcreative-biogene.com MS provides molecular weight and structural information, enabling the confident identification of known metabolites and the characterization of novel compounds discovered through untargeted approaches. The sensitivity of modern mass spectrometers allows for the detection and quantification of trace-level metabolites, which is essential for identifying minor by-products that could indicate pathway bottlenecks or unknown enzymatic activities.
The successful application of these methods is demonstrated in studies where multiple steroid products are identified and quantified from a single fermentation run. For example, in engineered strains of M. neoaurum, HPLC analysis was able to resolve and quantify not only the target C22 steroid but also various by-products, including C19 steroids, providing a detailed characterization of the product profile within the complex culture matrix. nih.govresearchgate.net
The table below outlines the key analytical techniques used for the characterization of pregnane derivatives in complex microbial systems.
| Analytical Technique | Application in Pregnane Analysis | Key Advantages | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of steroid metabolites from fermentation broth. | High resolution for separating structurally similar compounds; well-established for quantification. | nih.govresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural characterization of known and unknown pregnane derivatives. | High sensitivity for trace analysis; provides molecular weight and fragmentation data for structural elucidation. | nih.govcreative-biogene.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural confirmation of purified novel metabolites. | Provides detailed information on the complete chemical structure of a molecule. | metabolon.comcsirhrdg.res.in |
Role and Significance of 20 Carboxy Pregna 4 En 3 One in Microbial Metabolism and Environmental Bioremediation
Ecological Aspects of Microbial Sterol Catabolism and the Fate of Pregnane (B1235032) Metabolites
Steroids, such as cholesterol and phytosterols (B1254722), are abundant in nature and, due to their hydrophobicity and complex polycyclic structure, are relatively persistent in the environment. nih.govspringerprofessional.de The biodegradation of these compounds is carried out almost exclusively by bacteria and is a crucial ecological process for recycling carbon from eukaryotic biomass. nih.gov The microbial degradation of the steroid nucleus generally proceeds via the 9,10-seco pathway, which is initiated after the sterol side chain has been oxidatively degraded. asm.org
The catabolism of the sterol side chain is a multi-step process analogous to the β-oxidation of fatty acids. nih.gov This pathway systematically shortens the aliphatic side chain attached at the C-17 position of the steroid ring structure. During the degradation of C27 sterols like cholesterol or C24-ethyl sterols like sitosterol, a series of enzymatic reactions cleave carbon units, leading to the formation of various pregnane intermediates. 20-Carboxy-pregna-4-en-3-one, a C21 steroid acid, represents a critical juncture in this pathway before the side chain is fully removed to produce C19 steroids (androstanes). biorxiv.org
Potential Applications in Bioremediation of Steroid-Related Contaminants
The widespread use of natural and synthetic steroids in medicine and agriculture has led to their emergence as environmental contaminants in soil and water systems. springerprofessional.denih.gov These compounds can disrupt the endocrine systems of wildlife even at very low concentrations. nih.gov The microbial pathways that degrade steroids, including the formation and breakdown of this compound, offer a sustainable and environmentally friendly approach to remediate these contaminants.
The ability to degrade steroids is found primarily in bacteria, particularly within the phylum Actinobacteria. asm.org Genera such as Mycobacterium, Rhodococcus, and Gordonia are well-studied for their capacity to mineralize sterols completely. nih.govasm.org Certain Proteobacteria, including Comamonas and Pseudomonas, are also known to degrade less complex steroids. asm.org
The conversion of larger sterols to and through this compound involves a specific suite of enzymes. The process begins with the oxidation of the 3β-hydroxyl group and isomerization to form a 3-keto-4-ene structure, characteristic of the target compound's nucleus. biorxiv.org The subsequent side-chain degradation involves multiple enzymes. For instance, in Mycobacterium neoaurum, the CoA-activated form of this compound (3-oxo-4-pregnen-20-carboxyl-CoA) is a substrate for enzymes such as Hsd4A (a β-hydroxyacyl-CoA dehydrogenase) and FadA5 (an acyl-CoA thiolase), which continue the degradation process toward C19 steroids. biorxiv.orgresearchgate.netnih.gov The central ring-cleavage part of the pathway involves key enzymes like 3-ketosteroid 9α-hydroxylase (KSH) and 3-ketosteroid Δ1-dehydrogenase (KstD), which initiate the opening of the steroid's polycyclic core. nih.govresearchgate.net
Below is an interactive data table summarizing key microbial genera and enzymes involved in the degradation pathway relevant to this compound.
| Microbial Genus | Key Enzyme Class | Role in Steroid Catabolism |
| Mycobacterium | Thiolases (e.g., FadA5) | Cleavage of the C17 side chain, processing pregnane intermediates. nih.gov |
| Rhodococcus | 3-ketosteroid 9α-hydroxylase (KSH) | Initiates the cleavage of the steroid B-ring, a key step in nucleus degradation. nih.gov |
| Comamonas | 3α-hydroxysteroid dehydrogenase | Oxidation of hydroxyl groups on the steroid nucleus, preparing it for degradation. nih.gov |
| Gordonia | Side-chain degradation enzymes | Participates in the overall 9,10-seco pathway for complete sterol mineralization. nih.gov |
| Pseudomonas | Dehydrogenases | Involved in the initial oxidative steps of steroid catabolism. asm.org |
The principles of microbial steroid catabolism can be harnessed for practical bioremediation through two main strategies: biostimulation and bioaugmentation. ucdavis.edu
Biostimulation involves modifying the environment to stimulate the activity of indigenous microorganisms capable of degrading the target contaminants. ucdavis.edu For steroid-polluted sites, this could involve the addition of limiting nutrients (such as nitrogen and phosphorus), oxygen (for aerobic pathways), or optimizing environmental factors like pH and temperature to enhance the growth and metabolic rate of native steroid-degrading bacteria. ucdavis.eduethernet.edu.et By creating favorable conditions, the natural attenuation of steroid pollutants via pathways involving intermediates like this compound can be significantly accelerated.
Bioaugmentation is the process of introducing specific, pre-selected microorganisms or microbial consortia into a contaminated environment to supplement the native microbial population. scielo.brresearchgate.net This strategy is particularly useful when the indigenous microbial community lacks the necessary catabolic pathways or when the contaminant concentration is too high for the native population to handle effectively. nih.gov For steroid remediation, this would involve inoculating a site with highly efficient steroid-degrading bacteria, such as specific strains of Mycobacterium or Rhodococcus. These introduced microbes would then break down steroid contaminants through their established metabolic pathways, thereby reducing the environmental load of these endocrine-disrupting compounds. nih.gov Combining both biostimulation and bioaugmentation can sometimes provide a more robust and effective clean-up approach. scielo.br
Future Research Directions and Unexplored Avenues in 20 Carboxy Pregna 4 En 3 One Research
Deeper Elucidation of Stereospecific Enzymatic Transformations
The biosynthesis of 20-Carboxy-pregna-4-en-3-one from sterol precursors involves a series of enzymatic reactions, primarily the degradation of the C-17 side chain. The precise stereochemistry of these transformations is critical for yielding the correct, biologically relevant isomer. Future research should focus on identifying and characterizing the specific enzymes responsible for the β-oxidation of the sterol side chain that leads to C22 carboxylic acid intermediates. researchfloor.org
Key research questions include:
What specific enzymes (e.g., acyl-CoA oxidases, enoyl-CoA hydratases, L-3-hydroxyacyl-CoA dehydrogenases, and β-ketothiolases) are involved in the terminal steps of side-chain cleavage to produce the 20-carboxy group?
How is the stereospecificity of these enzymes controlled at the molecular level?
Can these enzymes be isolated and characterized in vitro to fully understand their substrate specificity and kinetic parameters?
Advanced techniques such as crystallography of enzyme-substrate complexes and site-directed mutagenesis could reveal the structural basis for their stereoselectivity. Understanding these enzymatic mechanisms is fundamental for the rational engineering of microbial strains for enhanced production. Microbial transformations, known for their high regio- and stereospecificity, offer a powerful tool for these investigations. scialert.net Fungi, in particular, are known to perform highly specific hydroxylations and other modifications on the steroid nucleus and side chain, providing a rich source of novel enzymes for study.
Development of Novel Biocatalytic Systems for Sustainable Production
The current production of steroid intermediates heavily relies on the biotransformation of phytosterols (B1254722) by microorganisms, particularly actinobacteria like Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum). mdpi.commdpi.com These processes represent a greener, more sustainable alternative to traditional chemical synthesis. researchgate.net Future research must focus on developing novel and more efficient whole-cell biocatalytic systems for the specific, high-yield production of this compound.
This can be achieved through several metabolic engineering strategies:
Pathway Engineering: Redirecting metabolic flux towards C22 steroid intermediates by knocking out competing pathways, such as those leading to C19 steroids (e.g., androst-4-ene-3,17-dione or AD). mdpi.comnih.gov
Enzyme Overexpression: Increasing the expression of rate-limiting enzymes in the side-chain degradation pathway to enhance the conversion of precursors. nih.gov
Cofactor Engineering: Optimizing the intracellular balance of cofactors like NAD+/NADH and Coenzyme A, which are crucial for the oxidative processes of side-chain cleavage. bohrium.com
Process Optimization: Improving fermentation conditions, substrate feeding strategies, and product recovery to maximize titers and yields. nih.gov
The development of robust, engineered microbial cell factories could enable the one-step fermentation of abundant phytosterols directly to this compound, significantly streamlining the manufacturing process. mdpi.comnih.gov
Table 1: Examples of Engineered Microbial Systems for Steroid Intermediate Production
| Microorganism | Engineering Strategy | Target Product(s) | Reference |
| Mycolicibacterium neoaurum | Deletion of genes for C19 pathway and steroid core destruction; Overexpression of side-chain oxidation genes. | C22-steroids (BNC derivatives) | nih.gov |
| Mycolicibacterium smegmatis | Expression of fungal 11α-hydroxylase. | 11α-hydroxylated synthons | nih.gov |
| Mycolicibacterium neoaurum | Overexpression of CYP105S17. | 16α-hydroxylated steroid intermediates | mdpi.com |
| Mycolicibacterium neoaurum | Gene manipulation to improve side-chain degradation efficiency. | C19-steroids (AD, ADD) | mdpi.com |
Advanced Analytical Techniques for Comprehensive Metabolomic and Flux Analysis
A comprehensive understanding of the metabolic network that produces this compound requires sophisticated analytical tools. While significant progress has been made, future work should leverage the full potential of modern analytical platforms to achieve a complete picture of the steroid metabolome. nih.govnih.gov
Key analytical advancements to be pursued include:
High-Resolution Mass Spectrometry (MS): Utilizing techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the sensitive and specific quantification of this compound and its precursors and byproducts in complex biological matrices. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Employing advanced 1D and 2D NMR techniques for the unambiguous structure elucidation of novel intermediates and for analyzing the stereochemistry of enzymatic reactions. mdpi.comrsc.orgnih.gov While MS is powerful for quantification, NMR is unparalleled for determining the precise molecular structure. researchgate.net
Metabolic Flux Analysis (MFA): Using stable isotope labeling (e.g., ¹³C) coupled with MS or NMR to trace the flow of carbon through the steroid degradation pathway. This provides quantitative data on the rates of individual enzymatic reactions and helps identify metabolic bottlenecks.
The integration of these techniques will enable a systems-level understanding of steroid metabolism, providing crucial data for the rational design of engineered biocatalysts. frontiersin.org
Table 2: Key Analytical Techniques in Steroid Metabolome Research
| Technique | Primary Application | Advantages | Reference |
| LC-MS/MS | Quantification of known steroids | High sensitivity and specificity, suitable for complex mixtures. | nih.govoup.com |
| GC-MS | Profiling of volatile/derivatized steroids | Excellent chromatographic separation, extensive libraries for identification. | oup.com |
| NMR Spectroscopy | Structure elucidation, stereochemistry | Unambiguous structure determination, non-destructive. | mdpi.comrsc.org |
| Metabolic Flux Analysis | Quantifying reaction rates | Provides dynamic information on metabolic pathways, identifies bottlenecks. | researchgate.net |
Investigation of Cross-Kingdom Metabolic Interactions Involving Pregnane (B1235032) Derivatives
Steroid metabolism does not occur in isolation. In natural and engineered environments, different microorganisms can interact, leading to novel metabolic outcomes. The study of cross-kingdom interactions, such as those between bacteria and fungi, is a promising but largely unexplored area in steroid biotransformation. nih.gov
Future research should investigate:
Co-culture Fermentations: Developing co-culture systems of steroid-degrading bacteria (like Mycolicibacterium) with fungi known for specific steroid modifications (e.g., hydroxylation). scialert.net This could lead to the one-pot synthesis of complex, functionalized pregnane derivatives that are difficult to produce with a single organism.
Microbiome-Mediated Transformations: Exploring the role of complex microbial communities, such as the gut microbiome, in the metabolism of pregnane derivatives. Gut microbes are known to extensively modify steroids, potentially altering their biological activity. researchfloor.orgbioscientifica.com
Signaling and Communication: Investigating the molecular signals that mediate the metabolic interactions between different microbes during steroid transformation.
These studies could uncover novel enzymatic activities and provide new strategies for producing unique steroid compounds. nih.gov
Computational and Systems Biology Approaches to Model Steroid Metabolism
The complexity of steroid metabolic networks necessitates the use of computational and systems biology approaches to analyze and predict their behavior. In silico models can integrate genomic, transcriptomic, and metabolomic data to create a holistic view of the system. nih.gov
Future directions in this area include:
Genome-Scale Metabolic Models (GEMs): Constructing and refining GEMs for key steroid-producing microorganisms like M. neoaurum. These models can be used for Flux Balance Analysis (FBA), a mathematical method to predict metabolic flux distributions throughout the entire network. nih.govnih.govwikipedia.org
Enzyme Modeling and Docking: Using molecular docking and molecular dynamics (MD) simulations to model the interaction between steroid substrates, like pregnane derivatives, and the active sites of enzymes. nih.govresearchgate.net This can help predict enzyme function, understand stereospecificity, and guide protein engineering efforts.
Integrative Systems Biology: Combining experimental data from metabolomics and flux analysis with computational models to validate predictions and iteratively improve the model's accuracy. This systems-level approach is crucial for identifying non-intuitive targets for metabolic engineering and optimizing biocatalytic processes. mdpi.com
These computational tools will be indispensable for accelerating the design-build-test-learn cycle in the development of efficient microbial cell factories for this compound production.
Q & A
Q. What synthetic methodologies are most effective for producing 20-Carboxy-pregna-4-en-3-one with high purity?
Q. How can researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Receptor binding assays : Screen for glucocorticoid or mineralocorticoid receptor affinity due to structural similarity to corticosterone derivatives .
- Dose-response curves : Use HEK293 cells transfected with reporter constructs to quantify transcriptional activation.
- Controls : Include dexamethasone or aldosterone as reference agonists .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., IC values normalized to cell viability assays).
- Experimental replication : Reproduce conflicting studies under controlled conditions (e.g., pH 7.4 buffer, 37°C incubation) to isolate variables like solvent effects or cell-line variability .
- Statistical rigor : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch compound variability) .
Q. What strategies are effective for probing the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- Incubation protocols : Use pooled human liver microsomes with NADPH cofactor, sampling at 0, 15, 30, and 60 minutes.
- Analytical workflow : Quantify parent compound degradation via UPLC-QTOF-MS; identify metabolites using fragmentation patterns.
- Kinetic modeling : Calculate intrinsic clearance (CL) using the substrate depletion method .
Q. How can computational modeling predict the solubility and permeability of this compound?
- Methodological Answer :
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers (e.g., DOPC membranes) to estimate logP and membrane permeability.
- QSAR models : Train algorithms on steroidal analogs to correlate structural descriptors (e.g., polar surface area) with experimental solubility data.
- Validation : Cross-check predictions with experimental shake-flask solubility assays in PBS and simulated intestinal fluid .
Data Management and Reproducibility
Q. What practices ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer :
- Documentation : Provide step-by-step synthetic protocols with reaction monitoring data (TLC, GC-MS traces) in supplementary materials .
- Batch records : Report exact reagent grades, solvent purification methods, and equipment calibration details.
- Open data : Deposit raw spectral data (NMR, MS) in public repositories like Zenodo or Figshare .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Error analysis : Quantify uncertainties in force field parameters (e.g., CHARMM vs. AMBER) and solvent models (implicit vs. explicit).
- Sensitivity testing : Vary input conditions (pH, temperature) in simulations to match experimental setups.
- Collaborative validation : Engage multi-lab consortia to benchmark computational workflows .
Emerging Research Directions
Q. What novel derivatives of this compound could enhance pharmacological selectivity?
Q. How can machine learning optimize reaction conditions for scaled-up synthesis?
- Methodological Answer :
- Dataset curation : Compile historical reaction data (yield, purity) for similar steroidal syntheses.
- Algorithm training : Use random forest or gradient-boosted models to predict optimal catalyst loading, temperature, and solvent ratios.
- Validation : Conduct small-scale experiments to verify model predictions before pilot-scale trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
